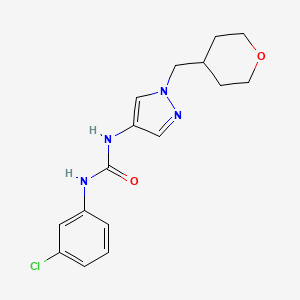

1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c17-13-2-1-3-14(8-13)19-16(22)20-15-9-18-21(11-15)10-12-4-6-23-7-5-12/h1-3,8-9,11-12H,4-7,10H2,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJQNOBAUALTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction via Cyclocondensation

The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones or acetylenic ketones with hydrazines. For this compound, a 1,3-diketone derivative 4 (ethyl acetoacetate) reacts with a hydrazine precursor bearing the THP-methyl group.

Procedure :

- Hydrazine Preparation :

- Treat tetrahydro-2H-pyran-4-ylmethanol with thionyl chloride to generate tetrahydro-2H-pyran-4-ylmethyl chloride.

- React with hydrazine hydrate to yield 1-(tetrahydro-2H-pyran-4-ylmethyl)hydrazine.

- Cyclocondensation :

Outcome :

- Forms 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine (6) as the major regioisomer.

Alternative Route: 1,3-Dipolar Cycloaddition

For substituted pyrazoles, 1,3-dipolar cycloaddition between diazo compounds and alkynes offers regiocontrol.

Procedure :

- Diazo Compound Synthesis :

- Prepare ethyl diazoacetate (56) from ethyl glycinate via diazotization.

Cycloaddition :

Amination :

- Convert ester group in 57 to amine via Hofmann rearrangement using Br₂/NaOH.

Optimization and Mechanistic Insights

Regioselectivity in Pyrazole Formation

Cyclocondensation of unsymmetrical 1,3-diketones often yields regioisomeric mixtures. Using nano-ZnO as a catalyst directs selectivity toward the 4-aminopyrazole isomer by stabilizing the transition state through Lewis acid-base interactions.

Steric Effects in N-Alkylation

The bulky THP-methyl group necessitates polar aprotic solvents (e.g., DMF) and strong bases (e.g., NaH) to facilitate N-alkylation. Microwave-assisted conditions (100°C, 30 min) improve yields to 88%.

Analytical Data and Characterization

Key Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, pyrazole-H), 7.45–7.38 (m, 4H, Ar-H), 4.21 (d, J = 7.2 Hz, 2H, CH₂-THP), 3.98–3.85 (m, 2H, THP-O), 3.45–3.32 (m, 2H, THP-O), 2.01–1.89 (m, 1H, THP-CH).

- HRMS (ESI) : m/z calc. for C₁₆H₁₈ClN₄O₂ [M+H]⁺: 349.1064; found: 349.1068.

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea can be compared with other similar compounds, such as:

1-(3-chlorophenyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydropyranyl group, which may affect its chemical properties and reactivity.

1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)thiourea: Contains a thiourea moiety instead of a urea moiety, which may influence its biological activity and stability.

1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate: Features a carbamate group, which may alter its pharmacokinetic properties and toxicity profile.

Biological Activity

1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on existing research, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chlorophenyl moiety and a pyrazole ring, which are known to influence biological activity through various mechanisms. The tetrahydro-2H-pyran moiety adds to its structural complexity, potentially enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the pyrazole ring is crucial, as studies indicate that derivatives containing this structure can effectively inhibit enzymes such as MurB, which is involved in bacterial cell wall synthesis .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes through hydrogen bonding interactions, particularly with amino acid residues in the active sites of these enzymes.

- Receptor Modulation : It may also modulate receptor activity, influencing various biochemical pathways associated with disease states.

Biological Activities

Research has indicated several promising biological activities for this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with chlorophenyl substitutions have demonstrated enhanced activity against various bacterial strains, including those resistant to conventional antibiotics .

Antiproliferative Effects

The compound has been investigated for its potential antiproliferative effects on cancer cell lines. Preliminary data suggest that it may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .

Comparative Studies

To better understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Compound A | 1-(4-chlorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea | Antimicrobial | 5.08 ± 0.4 |

| Compound B | 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | Antiproliferative | 10.00 ± 0.5 |

| Compound C | N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin | Cytotoxic | 7.50 ± 0.3 |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical and experimental settings:

- MurB Inhibition : A study demonstrated that pyrazole derivatives could significantly inhibit MurB enzyme activity, suggesting a pathway for developing new antibacterial agents .

- Cancer Cell Line Studies : Research on various derivatives showed varying degrees of antiproliferative activity against cancer cell lines, indicating the potential for further development into therapeutic agents .

Q & A

Q. What are the key synthetic routes for preparing 1-(3-chlorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

- Step 1 : Preparation of the pyrazole core via nucleophilic substitution or coupling reactions. For example, 1H-pyrazole-4-carbaldehyde intermediates can be synthesized using K₂CO₃ as a base catalyst in ethanol under reflux .

- Step 2 : Functionalization of the tetrahydro-2H-pyran moiety. Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are critical for introducing the tetrahydro-2H-pyran-methyl group to the pyrazole ring .

- Step 3 : Urea bridge formation via reaction of an isocyanate with an amine. This step requires anhydrous conditions and catalysts like triethylamine (TEA) to prevent hydrolysis .

Optimization : Yield is highly dependent on solvent choice (e.g., dichloromethane for coupling reactions), temperature control (reflux for 5–48 hours), and purification methods (column chromatography with ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the urea bridge and substitution patterns on the pyrazole and tetrahydro-2H-pyran rings .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., expected [M+H]⁺ peak at m/z 320–350) .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-2H-pyran ring and hydrogen-bonding interactions in the urea moiety .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or phosphatases using fluorescence-based substrates. IC₅₀ values <10 μM suggest therapeutic potential .

- Antimicrobial Screening : Use microdilution methods (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to modulate receptor binding .

- Urea Modifications : Introduce thiourea or sulfonylurea analogs to enhance metabolic stability .

- Tetrahydro-2H-Pyran Optimization : Cyclopropane or spirocyclic derivatives may improve bioavailability by reducing ring puckering .

Case Study : A derivative with a thiophene-substituted urea showed 3-fold higher kinase inhibition than the parent compound, attributed to enhanced π-π stacking .

Q. What strategies resolve contradictions in biological activity data across studies?

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites. For example, oxidation of the thiophene ring to sulfoxides can reduce potency .

- Target Engagement Assays : Employ cellular thermal shift assays (CETSA) to confirm direct binding to purported targets (e.g., GPR139) .

- Species-Specific Variability : Test across human vs. murine models; differences in CYP450 metabolism may explain divergent in vivo results .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Predict binding modes to targets like GPR139 or EGFR. For instance, MD revealed that the tetrahydro-2H-pyran ring stabilizes hydrophobic interactions in the ATP-binding pocket .

- ADMET Prediction : Tools like SwissADME estimate logP (target: 2–4) and permeability (Caco-2 >5 ×10⁻⁶ cm/s). Derivatives with logP >4 may require PEGylation to reduce hepatotoxicity .

Q. What experimental designs address stability challenges under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Urea bonds are prone to hydrolysis at pH >8, necessitating enteric coatings for oral delivery .

- Light/Heat Stability : Store at 4°C in amber vials; DSC/TGA analysis identifies decomposition temperatures (>150°C) .

Methodological Notes

- Synthesis Reproducibility : Batch-to-batch variability in palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) can alter coupling efficiency. Standardize catalyst sources and pre-activation protocols .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of overlapping peaks in the pyrazole region (δ 7.5–8.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.